1-Phenylnaphtho[2,1-b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylnaphtho[2,1-b]furan is a polycyclic aromatic compound that consists of a naphthalene ring fused to a furan ring with a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylnaphtho[2,1-b]furan can be synthesized through various methods. One common approach involves the reaction of phenylbenzofurans with 2,3-dibromonaphthoquinone under visible light, which promotes a [4+2] annulation reaction to form the desired product . Another method includes the use of Meldrum’s acid, arylglyoxals, and β-naphthol in a one-pot, three-component reaction . This method is efficient and avoids the use of expensive catalysts.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes these methods suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylnaphtho[2,1-b]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthracenone-furans under specific conditions.
Reduction: Reduction reactions can modify the aromaticity and functional groups of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as 2,3-dibromonaphthoquinone and visible light are used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents like halogens, acids, or bases can be used for substitution reactions.
Major Products:
Oxidation: Anthracenone-furans.
Reduction: Various reduced forms of the original compound.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Phenylnaphtho[2,1-b]furan has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Phenylnaphtho[2,1-b]furan involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox cycling, which can generate reactive oxygen species and induce cellular damage .
Vergleich Mit ähnlichen Verbindungen
Naphtho[2,1-b]furan: A closely related compound with similar structural properties.
Phenylbenzofuran: Another related compound used in similar synthetic routes.
Anthracenone-furan: A product of the oxidation of 1-Phenylnaphtho[2,1-b]furan.
Uniqueness: this compound is unique due to its specific fusion of a naphthalene ring with a furan ring and the presence of a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
32724-17-7 |
---|---|
Molekularformel |
C18H12O |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-phenylbenzo[e][1]benzofuran |
InChI |
InChI=1S/C18H12O/c1-2-6-13(7-3-1)16-12-19-17-11-10-14-8-4-5-9-15(14)18(16)17/h1-12H |
InChI-Schlüssel |
VTIPWSSYQWOADI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=COC3=C2C4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.